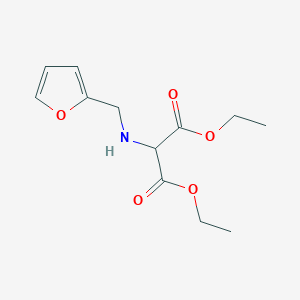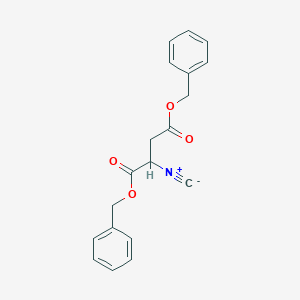![molecular formula C11H12O2 B14128118 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[4.2.0]octa-1,3,5-triene family, which is known for its stability and reactivity. The presence of the propanoic acid group adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid typically involves a multi-step process starting from benzocyclobutene. One common method includes the following steps:
Formation of the Grignard Reagent: Benzocyclobutene is reacted with magnesium in the presence of iodine in anhydrous tetrahydrofuran (THF) to form a Grignard reagent.
Addition Reaction: The Grignard reagent is then reacted with (2-bromo-vinyl)-benzene to form the bicyclo[4.2.0]octa-1,3,5-trien-3-yl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Esters, amides, or other derivatives.
Scientific Research Applications
3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: Shares the bicyclic structure but lacks the propanoic acid group.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Contains a ketone group instead of the propanoic acid group.
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: Features two bicyclo[4.2.0]octa-1,3,5-trien-3-yl groups and a dimethylsilane moiety.
Uniqueness
3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid is unique due to the presence of the propanoic acid group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)propanoic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)6-2-8-1-3-9-4-5-10(9)7-8/h1,3,7H,2,4-6H2,(H,12,13) |
InChI Key |
ZNUAOJHFPYQVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
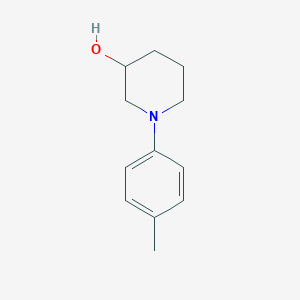
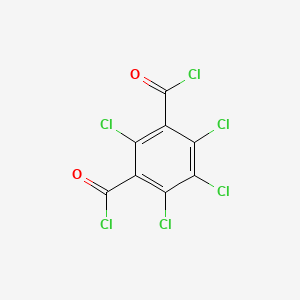
![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)
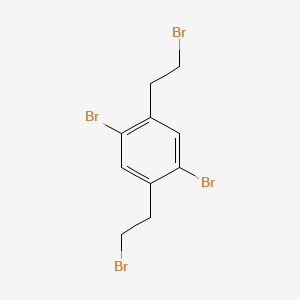
![Benzyl 2-[(2-nitrophenyl)formamido]acetate](/img/structure/B14128090.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128104.png)
